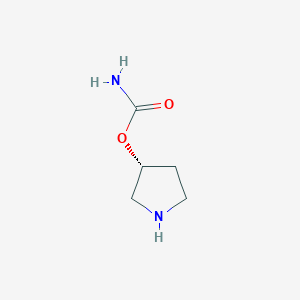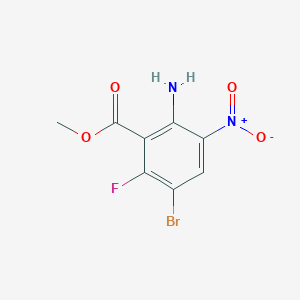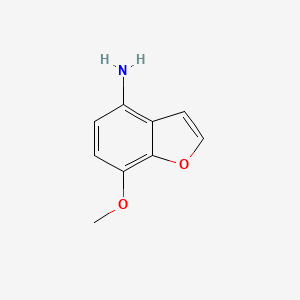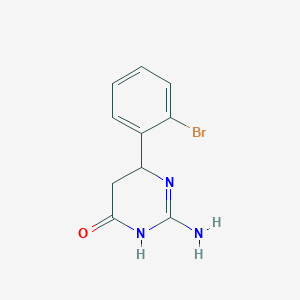
(R)-Pyrrolidin-3-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Pyrrolidin-3-yl carbamate is a chiral compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The ®-enantiomer of pyrrolidin-3-yl carbamate is of particular interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidin-3-yl carbamate can be achieved through several methods. One common approach involves the reaction of ®-pyrrolidine with a suitable carbamoylating agent. For instance, the reaction of ®-pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine can yield ®-Pyrrolidin-3-yl carbamate. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of ®-Pyrrolidin-3-yl carbamate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-Pyrrolidin-3-yl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of ®-Pyrrolidin-3-yl carbamate can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols); reactions may require the presence of a base and are conducted at moderate temperatures.
Major Products:
Oxidation: N-oxides of ®-Pyrrolidin-3-yl carbamate.
Reduction: Corresponding amine derivatives.
Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Pyrrolidin-3-yl carbamate has found applications in several scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine: Explored for its potential therapeutic applications, including its use as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of ®-Pyrrolidin-3-yl carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged cholinergic signaling. The inhibition is typically reversible, making it a valuable tool in both therapeutic and research settings.
Comparación Con Compuestos Similares
Ethyl carbamate: Another carbamate derivative with applications in medicine and industry.
Methyl carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Phenyl carbamate: Known for its use in the production of polymers and as a chemical intermediate.
Uniqueness: ®-Pyrrolidin-3-yl carbamate is unique due to its chiral nature, which can impart specific biological activities and selectivity in enzyme inhibition. Its ability to act as a reversible inhibitor of acetylcholinesterase distinguishes it from other carbamate derivatives that may have different mechanisms of action or applications.
Propiedades
Fórmula molecular |
C5H10N2O2 |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
[(3R)-pyrrolidin-3-yl] carbamate |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)9-4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 |
Clave InChI |
BLFKPWSRRGIALQ-SCSAIBSYSA-N |
SMILES isomérico |
C1CNC[C@@H]1OC(=O)N |
SMILES canónico |
C1CNCC1OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)

![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)


![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)


![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)

